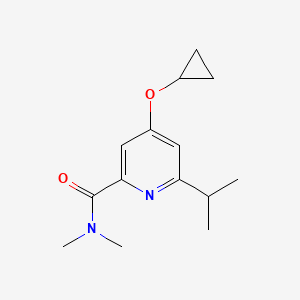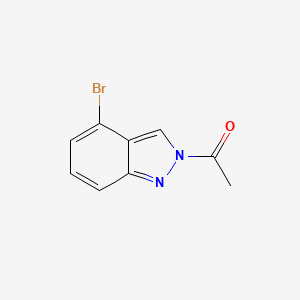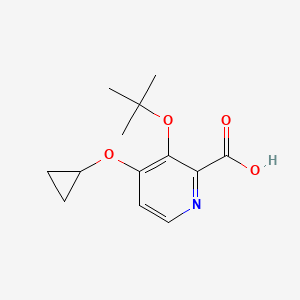
3-Tert-butoxy-4-cyclopropoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-cyclopropoxypicolinic acid typically involves the introduction of tert-butoxy and cyclopropoxy groups to a picolinic acid derivative. One common method involves the use of tert-butyl alcohol and cyclopropyl bromide as starting materials. The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-cyclopropoxypicolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and inhibiting their function. This disruption can affect various cellular processes, including viral replication and cell homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butoxy)propionic acid
- tert-Butyloxycarbonyl-protected amino acids
- Cyclopropyl derivatives
Uniqueness
3-Tert-butoxy-4-cyclopropoxypicolinic acid is unique due to its combination of tert-butoxy and cyclopropoxy groups attached to a picolinic acid core. This structure provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-9(17-8-4-5-8)6-7-14-10(11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
UBOGBWNTFVPGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14815736.png)
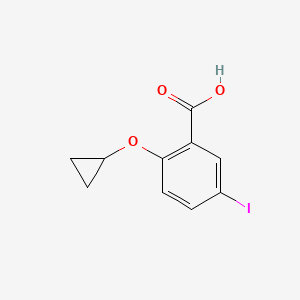
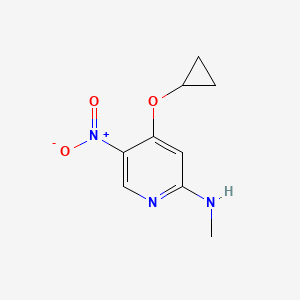
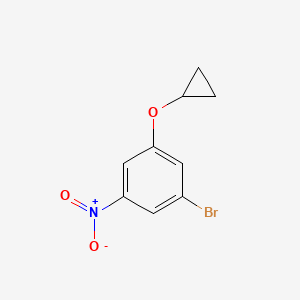
![2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-N-phenylbenzamide](/img/structure/B14815763.png)
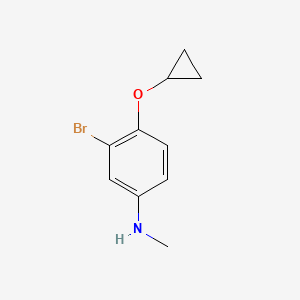
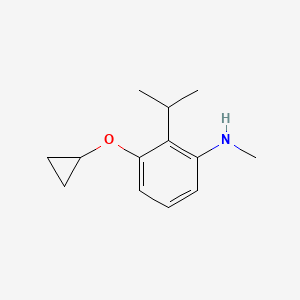
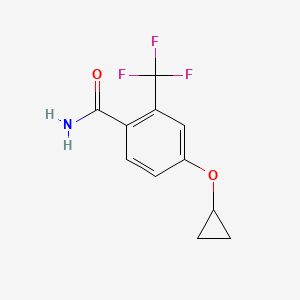
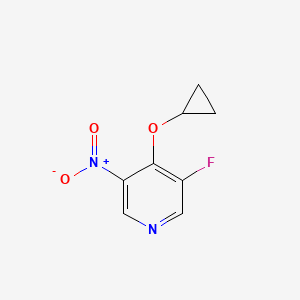
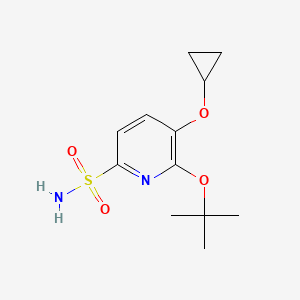
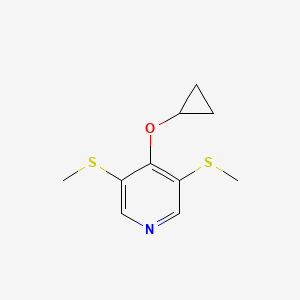
![{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B14815800.png)
